molecular formula C10H8F3NO3 B1621596 2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid CAS No. 219865-79-9

2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid

Cat. No.: B1621596
CAS No.: 219865-79-9
M. Wt: 247.17 g/mol
InChI Key: DMUDYGKPQIEHPM-UHFFFAOYSA-N
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Description

2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol It is known for its unique structure, which includes a trifluoroacetyl group attached to an amino benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid typically involves the reaction of 2-methylbenzoic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization from suitable solvents to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino derivatives.

Scientific Research Applications

2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, modulating their activity. This compound can also interact with cellular pathways, influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

2-methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c1-5-3-2-4-6(7(5)8(15)16)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUDYGKPQIEHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384137
Record name 2-methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219865-79-9
Record name 2-methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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